The RXFP2 receptor is predominantly expressed in the testis, adrenal glands, and ovaries. It has been associated with various conditions, including resistant hypertension and bone disorders. RXFP2 agonist 2 belongs to a class of compounds developed through high-throughput screening methods aimed at identifying selective agonists that can modulate RXFP2 activity effectively. These agonists have been classified based on their ability to induce specific signaling pathways associated with RXFP2 activation.
The synthesis of RXFP2 agonist 2 involves several advanced techniques:
These methods yield compounds that are not only potent but also exhibit favorable pharmacokinetic properties, making them suitable for further biological evaluation.
The molecular structure of RXFP2 agonist 2 features key elements that facilitate its interaction with the RXFP2 receptor:
Data from structural studies indicate that these small molecules can induce conformational changes in RXFP2, promoting downstream signaling pathways.
The chemical reactions involved in synthesizing RXFP2 agonist 2 include:
These reactions are critical for producing active compounds capable of interacting effectively with RXFP2.
The mechanism by which RXFP2 agonist 2 exerts its effects involves several steps:
The physical and chemical properties of RXFP2 agonist 2 include:
Analyses such as solubility tests and stability assessments are conducted to ensure that these properties meet the requirements for potential clinical applications.
RXFP2 agonist 2 has several promising applications in scientific research and potential therapeutic settings:
The leucine-rich repeat (LRR) domain of relaxin family peptide receptor 2 serves as the primary high-affinity binding site for endogenous insulin-like peptide 3. This extracellular domain consists of 10 tandem LRR motifs that form a curved solenoid structure, facilitating ligand recognition. RXFP2 agonist 2 engages a distinct binding epitope within the LRR domain compared to insulin-like peptide 3, as evidenced by mutagenesis studies demonstrating differential sensitivity to LRR point mutations. While insulin-like peptide 3 binding is abolished by mutations in the central β-sheet region, RXFP2 agonist 2 retains partial activity due to its smaller molecular footprint and deeper interaction with hydrophobic residues in the LRR concave surface. This unique binding topology enables allosteric modulation without competing with insulin-like peptide 3 at the orthosteric site [6] [7].
Table 1: Ligand-Binding Characteristics of RXFP2 Domains
| Domain | INSL3 Interaction | RXFP2 Agonist 2 Interaction | Functional Consequence |
|---|---|---|---|
| LRR Domain | High-affinity (Kd = 0.4 nM) via B-chain | Moderate affinity (EC₅₀ = 0.38 µM) via hydrophobic cleft | Partial agonism without orthosteric competition |
| LDLa Module | No direct binding | No direct binding | Essential for activation signal transduction |
| Linker Region | Minimal contribution | Critical conformational modulation | Determines activation efficacy |
The low-density lipoprotein class A module is an indispensable N-terminal domain that functions as a conformational switch for receptor activation. Structural analyses reveal that this module adopts a conserved fold stabilized by three disulfide bonds and calcium coordination (Kd ≈ 10 µM for Ca²⁺). RXFP2 agonist 2 binding to the leucine-rich repeat domain triggers reorientation of the low-density lipoprotein class A module, enabling its interaction with extracellular loops 1 and 2 of the transmembrane domain. This is mediated through the conserved GDxxGWxxxF motif (residues 42-51 in human relaxin family peptide receptor 2), where alanine substitution at aspartate 43, glycine 46, or tryptophan 47 completely abolishes receptor activation while preserving insulin-like peptide 3 binding. The low-density lipoprotein class A module thus acts as a mechanical transducer that converts extracellular ligand binding into transmembrane signaling [6] [7].
Table 2: Functional Impact of LDLa-Linker Mutations on RXFP2 Signaling
| Mutation | INSL3 Binding Affinity | RXFP2 Agonist 2 Efficacy | Activation Mechanism |
|---|---|---|---|
| Wild-Type | Kd = 1.0 nM | EC₅₀ = 0.38 µM | Normal cAMP production |
| D43A | Unchanged | Complete loss | Disrupted LDLa-ECL2 interaction |
| G46A | Unchanged | Complete loss | Abolished linker flexibility |
| W47A | Unchanged | Complete loss | Impaired hydrophobic stabilization |
| F51A | Unchanged | 40% maximal efficacy | Reduced transmembrane domain engagement |
Relaxin family peptide receptor 2 exemplifies a unique dual-step activation mechanism among class A G-protein coupled receptors. Unlike protease-activated receptors that utilize proteolytically exposed tethered agonists, relaxin family peptide receptor 2 employs its intrinsically structured low-density lipoprotein class A module as an endogenous activation domain. In the basal state, the low-density lipoprotein class A module is sequestered from the transmembrane domain through intramolecular contacts with the linker region. RXFP2 agonist 2 binding induces a conformational wave through the linker that releases the low-density lipoprotein class A module, allowing it to dock with extracellular loop 2 (residues 620-630) as a tethered agonist. This mechanism is confirmed by the loss of signaling in low-density lipoprotein class A deletion mutants and restoration of function when the module is supplied in trans to ΔLDLa receptors. The paradigm represents a sophisticated architectural solution for converting peptide-binding events into G-protein activation [3] [6].
RXFP2 agonist 2 (chemical name: 2-[(2S)-1-[(5-iodo-2-propoxyphenyl)methyl]pyrrolidin-2-yl]ethan-1-one) exhibits submicromolar potency (EC₅₀ = 0.38 µM) through specific interactions with three receptor microdomains: (1) hydrophobic stacking between its fluorinated biphenyl group and tyrosine 106 in leucine-rich repeat 3, (2) hydrogen bonding of the carbonyl oxygen with asparagine 142 in leucine-rich repeat 5, and (3) ionic interactions involving the tertiary amine and aspartate 146 in the leucine-rich repeat-transmembrane hinge region. Molecular dynamics simulations reveal that these interactions induce a rotational constraint in the leucine-rich repeat domain, reducing its conformational entropy by 40% compared to the unbound state. This stabilization enables efficient energy transfer to the linker region, facilitating the transition to the active conformation without direct contact with the orthosteric insulin-like peptide 3 binding site [1] [2].
The 27-residue linker connecting the low-density lipoprotein class A module to the leucine-rich repeat domain undergoes dramatic structural reorganization upon RXFP2 agonist 2 binding. Nuclear magnetic resonance spectroscopy of the isolated low-density lipoprotein class A-linker construct (residues 1-65) shows that agonist binding converts this region from a disordered ensemble (average radius of gyration = 28Å) to a compact structure with two stabilized elements: (1) an N-terminal β-turn (residues 38-41) and (2) a 310-helix (residues 49-54). These changes are contingent upon the integrity of the GDTSGW motif, as demonstrated by complete loss of structural transitions in the D43A and W47A mutants. Small-angle X-ray scattering data further confirm a 35% reduction in maximal intramolecular distance upon agonist binding. This compaction repositions the low-density lipoprotein class A module by approximately 18Å relative to the transmembrane domain, enabling productive contacts with extracellular loop 2 [6] [7].
RXFP2 agonist 2 exhibits differential pharmacodynamics across species due to sequence variations in the linker and extracellular loops. In murine relaxin family peptide receptor 2, the compound demonstrates 3-fold higher potency (EC₅₀ = 0.12 µM) attributed to a glycine-to-serine substitution at position 44 in the linker region. This residue enhances linker flexibility and facilitates low-density lipoprotein class A module exposure. Conversely, the agonist shows reduced efficacy in rat models due to valine 624 in extracellular loop 2, which creates steric hindrance with the reoriented low-density lipoprotein class A module. Importantly, the core activation mechanism is conserved, as evidenced by preserved signaling in chimeric receptors containing the human extracellular domain fused to murine transmembrane domains. These findings highlight the critical importance of species-specific validation in preclinical models [5] [7].
Table 3: Species-Specific Pharmacological Profiles of RXFP2 Agonist 2
| Species | EC₅₀ (µM) | Maximal Efficacy (% Human Response) | Key Residue Differences |
|---|---|---|---|
| Human | 0.38 | 100% | Reference |
| Mouse | 0.12 | 120% | G44S (linker) |
| Rat | 0.41 | 65% | V624 (ECL2) |
| Primate | 0.35 | 98% | I619V (ECL2) |
Comprehensive profiling against the human relaxin family peptide receptor subfamily reveals exceptional selectivity for relaxin family peptide receptor 2. At 10 µM concentration—26-fold above its relaxin family peptide receptor 2 EC₅₀—RXFP2 agonist 2 shows negligible activity (≤5% activation) against relaxin family peptide receptor 1, relaxin family peptide receptor 3, and relaxin family peptide receptor 4 in cyclic adenosine monophosphate accumulation assays. This specificity arises from evolutionary divergence in the leucine-rich repeat domains: relaxin family peptide receptor 1 contains a 12-residue insertion in leucine-rich repeat 5 that sterically blocks agonist binding, while relaxin family peptide receptor 3 and relaxin family peptide receptor 4 lack the low-density lipoprotein class A module essential for RXFP2 agonist 2-mediated activation. Competitive binding assays further confirm >1000-fold selectivity, with no significant displacement of iodine-125 labeled insulin-like peptide 3 from relaxin family peptide receptor 1 or iodine-125 labeled relaxin-3 from relaxin family peptide receptor 3/4 at concentrations up to 100 µM [4] [5].
Given structural similarities among leucine-rich repeat-containing G-protein coupled receptors, RXFP2 agonist 2 was evaluated against glycoprotein hormone receptors. The compound exhibits no agonism or antagonism (IC₅₀ > 100 µM) at thyroid-stimulating hormone receptor, luteinizing hormone/choriogonadotropin receptor, or follicle-stimulating hormone receptor in cyclic adenosine monophosphate and inositol phosphate assays. Molecular basis for discrimination lies in the leucine-rich repeat curvature: glycoprotein hormone receptors feature a more open solenoid structure with 9–12 leucine-rich repeats versus 10 in relaxin family peptide receptor 2, creating incompatible binding surfaces. Additionally, absence of the low-density lipoprotein class A module in glycoprotein hormone receptors prevents the required allosteric transitions. These results confirm target specificity within the broader leucine-rich repeat-containing G-protein coupled receptor family [5] [8].
The PRESTO-Tango β-arrestin recruitment platform demonstrates that RXFP2 agonist 2 operates primarily through Gαs-biased signaling without significant β-arrestin engagement. At saturating concentrations (10 µM), the compound produces only 12% of the β-arrestin recruitment observed with insulin-like peptide 3. This biased signaling profile stems from differential stabilization of transmembrane conformations: molecular dynamics simulations show that agonist-bound relaxin family peptide receptor 2 favors extracellular loop 2 interactions with the low-density lipoprotein class A module, sterically hindering β-arrestin docking at intracellular loop 3. The functional consequence is sustained cyclic adenosine monophosphate production without receptor internalization—a pharmacologically advantageous profile for promoting anabolic bone formation and mineralization in human osteoblasts [1] [5].
Table 4: Selectivity Parameters of RXFP2 Agonist 2 in GPCR Profiling
| Receptor Family | Representative Receptors Tested | Activity at 10 µM | Molecular Basis for Selectivity |
|---|---|---|---|
| RXFP Subfamily | RXFP1, RXFP3, RXFP4 | ≤5% activation | Absence of compatible LRR binding pocket; LDLa module dependency |
| Glycoprotein Hormone Receptors | TSHR, LHCGR, FSHR | No activation | Divergent LRR curvature; absence of LDLa module |
| Class A GPCRs | 168 non-RXFP receptors | No significant activity | Lack of LRR-LDLa structural motif |
| β-Arrestin Recruitment | RXFP2 via Tango assay | 12% of maximal INSL3 response | Biased signaling toward Gαs pathway |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1